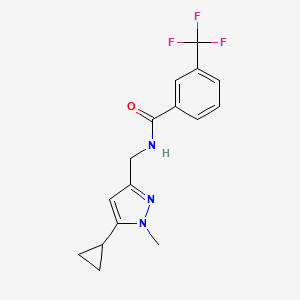

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPRSQIOLHUNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: CHFNO

Molecular Weight: Approximately 295.25 g/mol

The trifluoromethyl group () is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this benzamide derivative .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives often exert their effects through:

- Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects .

- Modulation of Signaling Pathways: The compound may influence pathways involved in cancer progression and other diseases by acting as enzyme inhibitors or receptor modulators .

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anti-inflammatory Activity: Due to its potential COX-inhibitory effects, it may reduce inflammation.

- Anticancer Properties: Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms .

- Antiparasitic Activity: Some studies have highlighted the efficacy of related pyrazole compounds against parasitic infections, indicating a broader therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Antiparasitic | Modulation of metabolic pathways |

Case Study: Anticancer Efficacy

A study focusing on similar pyrazole derivatives demonstrated significant anticancer activity against various cell lines. For example, a derivative with a similar structure showed an EC50 value (the concentration at which 50% inhibition occurs) of 0.064 μM against a specific cancer cell line, indicating potent activity . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.

Scientific Research Applications

Anti-inflammatory Activity

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the production of inflammatory mediators. In silico docking studies have indicated that this compound could bind effectively to the active sites of these enzymes, potentially leading to reduced inflammation and pain.

Anticancer Potential

The compound's structural similarities to known kinase inhibitors suggest it may exhibit anticancer properties. Research has shown that pyrazole derivatives can selectively inhibit certain kinases involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Inhibition of COX Enzymes

A study conducted on the anti-inflammatory effects of the compound showed significant inhibition of COX-2 activity in vitro. The results indicated a dose-dependent reduction in prostaglandin E2 levels, which are associated with inflammation. This suggests that further development could lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In another study, this compound was tested against MCF-7 breast cancer cells. The findings revealed an IC50 value significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and benzamide moiety undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Pyrazole ring oxidation | Potassium permanganate (KMnO₄) | Formation of pyrazole-N-oxide derivatives | Enhanced electrophilicity at nitrogen centers; potential for further functionalization. |

| Trifluoromethyl oxidation | Ozone (O₃) or UV/O₂ systems | Partial conversion to carboxylic acid groups | Limited by the stability of the CF₃ group; requires stringent conditions. |

The methyl group on the pyrazole nitrogen shows resistance to oxidation, likely due to steric protection from the cyclopropyl substituent .

Reduction Reactions

Selective reduction pathways have been reported:

Hydrogenation of the Pyrazole Ring

-

Reagents : H₂/Pd-C in ethanol at 50–60°C.

-

Outcome : Saturation of the pyrazole ring to form a pyrazoline intermediate, followed by potential ring-opening under prolonged conditions.

Amide Bond Reduction

-

Outcome : Conversion of the benzamide group to a benzylamine derivative, preserving the pyrazole and CF₃ groups.

Hydrolysis Reactions

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Application |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 3-(Trifluoromethyl)benzoic acid + pyrazole-amine | Scavenging of the amine for downstream coupling. |

| Basic | NaOH (2M), 80°C | Same as above, with higher yields | Useful in prodrug strategies. |

Cycloaddition and Functionalization

The pyrazole ring participates in regioselective [3+2] cycloadditions:

With Diazonium Salts

-

Product : 1,3,5-Trisubstituted pyrazoles via dipolar intermediates.

With Alkynes

Substituent-Specific Reactivity

-

Cyclopropyl Group : Resists ring-opening under standard conditions but undergoes photochemical [2π+2π] cycloaddition with electron-deficient alkenes .

-

Trifluoromethyl Group : Participates in nucleophilic aromatic substitution (SNAr) only under extreme conditions (e.g., KOH/DMSO at 120°C).

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃.

-

Photodegradation : UV exposure (254 nm) leads to homolytic cleavage of the C–N bond in the benzamide group .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, though the trifluoromethyl group and cyclopropyl substituent impose specific limitations on reaction design. Further studies are needed to explore catalytic asymmetric modifications and green chemistry applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several pyrazole- and benzamide-containing molecules reported in recent literature. Below is a detailed analysis of its similarities and differences with select analogs, supported by the available evidence.

SIJ1227 and SIJ1278 (Pyrimido[4,5-d]pyrimidine Derivatives)

Both SIJ1227 and SIJ1278 (described in ) incorporate a trifluoromethylbenzamide group and pyrazole-related heterocycles. However, their core structures diverge significantly:

- SIJ1227 : Features a pyrimido[4,5-d]pyrimidine scaffold linked to a 1-ethylpiperidin-4-yl-substituted pyrazole. The trifluoromethylbenzamide is attached to a 4-methylphenyl group.

- SIJ1278 : Retains the pyrimido[4,5-d]pyrimidine core but substitutes the pyrazole with a 1,3-dimethyl group.

| Parameter | Target Compound | SIJ1227 | SIJ1278 |

|---|---|---|---|

| Core Structure | Pyrazole | Pyrimido[4,5-d]pyrimidine | Pyrimido[4,5-d]pyrimidine |

| Pyrazole Substituents | 5-cyclopropyl, 1-methyl | 1-ethylpiperidin-4-yl | 1,3-dimethyl |

| Benzamide Position | 3-(trifluoromethyl) | 3-(trifluoromethyl) | 3-(trifluoromethyl) |

| Reported Activity | Not available in evidence | Potent anti-melanoma activity (BRAF mutants) | Anti-proliferative effects (melanoma models) |

The trifluoromethylbenzamide group is a common pharmacophore in these analogs, likely contributing to enhanced metabolic stability and binding interactions. The cyclopropyl group in the target compound may confer unique steric and electronic effects compared to the ethylpiperidine (SIJ1227) or dimethyl (SIJ1278) substituents .

Pyrazole-3(5)-Amine Derivatives

lists simpler pyrazole derivatives, such as 1H-pyrazol-3(5)-amine and 3(5)-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole. These lack the benzamide moiety but highlight the versatility of pyrazole modifications:

- The cyclopropyl group in the target compound introduces greater conformational rigidity compared to smaller substituents (e.g., methyl or amine groups).

SHELX-Refined Analogues

Structural data refined via SHELXL/SHELXTL could provide insights into the target compound’s conformation, hydrogen-bonding networks, and π-stacking interactions—critical for rational drug design .

Key Research Implications and Limitations

- Structural Advantages : The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., ethylpiperidine in SIJ1227), though this requires experimental validation.

- Data Gaps: No direct biological or crystallographic data for the target compound are cited in the evidence. Comparative analyses rely on structural extrapolation.

- Synthetic Feasibility : The methylene bridge between pyrazole and benzamide simplifies synthesis compared to more complex cores (e.g., pyrimido[4,5-d]pyrimidine).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves coupling reactions between pyrazole intermediates and benzamide derivatives. For example, alkylation of 5-cyclopropyl-1-methyl-1H-pyrazole-3-methanamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H NMR : Assign signals for the cyclopropyl group (δ 1.0–1.5 ppm), pyrazole methyl (δ 3.8 ppm), and trifluoromethyl (δ 7.5–8.0 ppm for aromatic protons) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT/XTT) in cancer cell lines. For receptor-binding studies, competitive radioligand assays with tritiated probes are recommended .

Advanced Research Questions

Q. How can computational methods predict reactivity and target interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 or kinase domains). Validate docking poses with MD simulations (AMBER/CHARMM force fields) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Dynamic NMR : Resolve rotational barriers in cyclopropyl groups if splitting is observed .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic or amide proton signals .

- X-ray crystallography : Resolve ambiguous connectivity (e.g., SHELXL refinement for crystal structures) .

Q. What strategies optimize reaction conditions to improve yield?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for coupling reactions to minimize by-products .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

- Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle twinning .

- Weak diffraction : Optimize cryoprotection (glycerol) and data collection at synchrotron sources .

Methodological Notes

- Data Validation : Cross-reference experimental and computational results (e.g., compare DFT-predicted vs. observed IR peaks) .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility .

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions for trifluoromethyl group stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.